2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine
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Overview
Description
2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine is an organic compound characterized by the presence of trifluoromethyl groups attached to both the ethane and phenyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine typically involves the reaction of 2,2,2-trifluoroethanone with 3,4,5-trifluoroaniline under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce trifluoromethyl alcohols.
Scientific Research Applications
2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone: This compound has similar structural features but contains chlorine atoms instead of fluorine.
3’,4’,5’-Trifluorobiphenyl-2-amine: Another compound with trifluoromethyl groups, used in similar applications.
Uniqueness: 2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine is unique due to its high degree of fluorination, which imparts distinct chemical and physical properties. The presence of multiple trifluoromethyl groups enhances its stability, lipophilicity, and reactivity, making it a valuable compound in various research and industrial applications.
Biological Activity
2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine is a fluorinated organic compound notable for its unique chemical structure and potential biological applications. With multiple trifluoromethyl groups, this compound exhibits distinctive properties that enhance its interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
The molecular formula of this compound is C8H5F6N, with a molecular weight of approximately 229.12 g/mol. Its high degree of fluorination contributes to its lipophilicity and stability in various biological environments.
Property | Value |
---|---|
Molecular Formula | C8H5F6N |
Molecular Weight | 229.12 g/mol |
Boiling Point | 193.8 °C (predicted) |
Density | 1.471 g/cm³ (predicted) |
pKa | 5.57 (predicted) |
The biological activity of this compound is primarily mediated through its interaction with specific biomolecular targets:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes such as acetylcholinesterase (AChE). Research indicates that it may act as a slow-binding inhibitor, where the binding process involves a gradual establishment of equilibrium between the enzyme and the inhibitor . This slow onset can lead to prolonged pharmacological effects.
- Molecular Interactions : The trifluoromethyl groups enhance the compound's ability to interact with hydrophobic regions of proteins and other biomolecules. This property allows it to modulate enzyme activity and receptor functions effectively.
Biological Activities
Research has documented several potential biological activities of this compound:
- Neuroprotective Effects : Studies suggest that compounds with similar structures may exhibit neuroprotective properties by inhibiting AChE activity. This inhibition could potentially lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling .
- Antimicrobial Activity : Preliminary investigations indicate that fluorinated compounds can possess antimicrobial properties. The specific activity of this compound against various pathogens remains an area for further exploration.
- Pharmaceutical Applications : Given its unique structure and properties, this compound is being investigated as a potential pharmaceutical intermediate in the synthesis of novel therapeutic agents.
Case Studies
Several studies have highlighted the biological implications of this compound:
- Study on AChE Inhibition : A kinetic study demonstrated that this compound inhibits human recombinant AChE in a concentration-dependent manner. The study found that steady-state inhibition was established within approximately 35 minutes after initial exposure .
- Molecular Modeling Studies : Molecular docking simulations have illustrated how this compound can fit into the active site of AChE, suggesting that it acts similarly to substrate analogs by forming stable complexes during the inhibition process .
Properties
Molecular Formula |
C8H5F6N |
---|---|
Molecular Weight |
229.12 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(3,4,5-trifluorophenyl)ethanamine |
InChI |
InChI=1S/C8H5F6N/c9-4-1-3(2-5(10)6(4)11)7(15)8(12,13)14/h1-2,7H,15H2 |
InChI Key |
KRFBRUSCINUESW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(C(F)(F)F)N |
Origin of Product |
United States |
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